EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE, with a viscosity range of 25-35 centistokes, is a specialized silicone compound characterized by its unique epoxy and cyclohexyl functionalities. This compound is identified by the Chemical Abstracts Service number 102782-98-9 and plays a significant role in various industrial applications due to its versatile properties.
EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE belongs to the class of siloxanes, specifically functionalized silicones. Its classification is based on the presence of epoxy groups that enhance its reactivity and compatibility with other materials, making it suitable for applications in coatings, adhesives, and sealants .
The synthesis of EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE typically involves the polymerization of dimethylsiloxane monomers with epoxy-functionalized silanes. The process can be conducted through various methods including:
The polymerization process may require specific conditions such as temperature control and inert atmosphere (e.g., nitrogen or argon) to prevent premature curing due to moisture or oxygen interference. The resulting polymer exhibits a linear structure with terminal epoxy groups that can react further in crosslinking applications .
The molecular structure of EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE can be represented as follows:
where represents the number of repeating dimethylsiloxane units. The presence of epoxy groups contributes to its reactive properties.
EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE can undergo several important chemical reactions:
The reactivity of the epoxy groups allows for modifications that can tailor the physical properties of the silicone polymer for specific applications such as adhesives or coatings .
The mechanism of action involves the nucleophilic attack on the epoxy group by amines or other reactive species, leading to ring-opening reactions. This process results in the formation of hydroxyl-functionalized siloxanes which can further participate in crosslinking:
This mechanism significantly enhances thermal stability and mechanical strength in cured products .
Relevant data also indicate that the compound exhibits low volatility and excellent thermal stability, making it suitable for high-temperature applications .
EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE is utilized in various scientific and industrial applications including:
Its versatility makes it a valuable component in formulations requiring enhanced performance characteristics such as flexibility, adhesion, and resistance to environmental degradation .
Epoxycyclohexyethyl Terminated Polydimethylsiloxane (CAS 102782-98-9), commonly designated as ECT-PDMS, 25-35cs, is a reactive organosilicon polymer characterized by cycloaliphatic epoxy functionalities at both chain termini. Its molecular architecture consists of a central polydimethylsiloxane (PDMS) backbone—renowned for exceptional flexibility, low glass transition temperature, and high thermal stability—terminated with epoxycyclohexylethyl groups [(3,4-epoxycyclohexyl)ethyl]. These terminal epoxy groups confer unique reactivity distinct from conventional glycidyl ether epoxies, enabling participation in cationic polymerization and crosslinking reactions without generating volatile byproducts [3] [8].
The designation "25-35cs" specifies the compound's kinematic viscosity range (25-35 centistokes), placing it in the low-to-medium viscosity category among functional silicones. This viscosity range results from a molecular weight of approximately 900-1,000 g/mol and a degree of polymerization typically between 10-15 dimethylsiloxane (D) units. Key physicochemical properties include a density of 0.99 g/cm³ and a refractive index of 1.433, indicating optical clarity advantageous for coatings and encapsulation applications [3] [6] [7]. The terminal epoxy content ranges from 1.9 to 2.0 eq/kg, dictating crosslinking density in cured networks [3].
Table 1: Fundamental Properties of ECT-PDMS (25-35cs)
Property | Value/Range | Measurement Standard |
---|---|---|
CAS Number | 102782-98-9 | - |
Viscosity | 25-35 cSt | Brookfield, 25°C |
Molecular Weight | 900-1,000 g/mol | GPC |
Epoxy Equivalent Weight | 1.9-2.0 eq/kg | Titration |
Density (25°C) | 0.99 g/cm³ | ASTM D792 |
Refractive Index (n25D) | 1.433 | ASTM D542 |
Appearance | Transparent liquid | Visual |
Chemically, ECT-PDMS belongs to two critical classes:
The evolution of ECT-PDMS is rooted in the mid-20th-century convergence of silicone and epoxy chemistries. Early silicone resins, developed in the 1940s, prioritized thermal stability but lacked tailored reactivity. The introduction of organofunctional silanes in the 1960s enabled covalent bonding between silicones and organic matrices, with epoxy-functional silanes emerging as pivotal building blocks [4]. Initial commercial variants focused on glycidyl ether terminals (e.g., epoxypropoxypropyl), but their susceptibility to hydrolysis and moderate reactivity limited high-performance applications [3].
A paradigm shift occurred in the 1980s with the advent of cycloaliphatic epoxides like epoxycyclohexylethyl. This innovation addressed critical limitations:
Gelest Inc.'s commercialization of DMS-EC13 in the late 1990s marked a milestone, leveraging hydrosilylation chemistry to attach 4-vinylcyclohexene oxide to hydride-terminated PDMS. This synthesis route ensured precise terminal functionalization and controlled molecular weights [3]. Concurrently, industrial demands drove diversification:
By the 2000s, ECT-PDMS had transitioned from a specialty additive to a critical component in formulations demanding weatherability, adhesion, and low dielectric constants—attributes unattainable with conventional epoxies or silicones alone [3] [4].
The terminal epoxycyclohexyethyl groups in ECT-PDMS impart transformative properties that redefine silicone performance boundaries:
Enhanced Reactivity & Cure FlexibilityThe cycloaliphatic epoxy group exhibits ~5x greater reactivity toward cationic photoinitiators (e.g., iodonium salts) than glycidyl ether epoxies, enabling rapid UV curing for coatings and adhesives [3] [8]. Unlike thermally cured linear epoxies, this allows energy-efficient processing. Additionally, the epoxy group undergoes nucleophilic addition with amines, anhydrides, or carboxylic acids, facilitating ambient-temperature cures where thermal acceleration is impractical. This dual-cure capability enables applications ranging from industrial coatings to flexible electronics encapsulation [3] [4].
Thermo-Oxidative StabilityThe absence of hydrolytically labile Si-O-C linkages (replaced by robust Si-CH₂-CH₂ bonds) prevents depolymerization at elevated temperatures. While phenyl-containing silicones degrade at 250°C after ~100,000 hours, ECT-PDMS-modified systems withstand sustained operation at 200°C due to synergistic stabilization:
Interfacial Adhesion & CompatibilityThe polar epoxy group dramatically improves adhesion to metals, glass, and composites—historically a weakness of non-polar PDMS. Hydrogen bonding between epoxy oxygen and surface hydroxyls creates covalent bonds during cure, enabling peel strengths >15 N/mm on aluminum substrates [4]. Compatibility with diverse resins is tunable via viscosity and epoxy content:
Table 2: Compatibility of ECT-PDMS with Epoxy Resins (10% Silicone)
Epoxy Resin Type | ECT-PDMS Compatibility | Critical Applications |
---|---|---|
Bisphenol-A | Insoluble | - |
Polyglycol | Miscible | Flexible coatings, sealants |
Cycloaliphatic | Soluble | UV-cure encapsulants, clear coats |
This selective miscibility enables controlled microphase separation: ECT-PDMS domains (100–500 nm) dissipate mechanical stress, while the continuous epoxy phase maintains rigidity. The result is coatings with 300% greater crack resistance than pure epoxies under thermal cycling [-40°C to +150°C] [4].
Optical & Electrical PerformanceThe refractive index (1.433) closely matches optical adhesives and lens materials, minimizing Fresnel losses in LED packaging. Combined with UV transparency (>95% transmittance at 365 nm), this permits efficient light extraction in mid-power LEDs, boosting luminous output by 10–21% versus silver-filled adhesives [1] [3]. Dielectric constants (ε ≈ 2.7 at 1 MHz) are significantly lower than standard epoxies (ε > 3.5), reducing signal loss in high-frequency circuits [3].
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